molecular formula C18H22N2O2S2 B7788139 (5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B7788139
M. Wt: 362.5 g/mol
InChI Key: NIYYTBAGZGYGKP-FOWTUZBSSA-N
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Description

The compound (5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic molecule. It features a piperidine ring, a thiazolone core, and a phenyl group with a methylsulfanyl substituent. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolone Core: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.

    Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be incorporated through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolone core or the methylsulfanyl group.

    Reduction: Reduction reactions can modify the double bond in the thiazolone ring or reduce the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential in treating diseases like cancer, infections, or neurological disorders.

Industry

Industrially, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to other similar molecules.

Properties

IUPAC Name

(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-23-15-7-5-13(6-8-15)12-16-17(22)19-18(24-16)20-10-3-2-4-14(20)9-11-21/h5-8,12,14,21H,2-4,9-11H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYYTBAGZGYGKP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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